Benzyl 3-mercaptopiperidine-1-carboxylate
Overview
Description
Benzyl 3-mercaptopiperidine-1-carboxylate is a chemical compound with the molecular formula C13H17NO2S and a molecular weight of 251.34 g/mol . This compound is characterized by the presence of a benzyl group attached to a piperidine ring, which is further substituted with a mercapto group and a carboxylate ester. It is a versatile compound used in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 3-mercaptopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl halides under basic conditions. One common method includes the use of benzyl chloride and 3-mercaptopiperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: Benzyl 3-mercaptopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Amines, thiols, sodium hydroxide, potassium carbonate
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, alcohols
Substitution: Substituted piperidine derivatives
Scientific Research Applications
Benzyl 3-mercaptopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with thiol groups in proteins.
Mechanism of Action
The mechanism of action of Benzyl 3-mercaptopiperidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
- Benzyl 3-hydroxypiperidine-1-carboxylate
- Benzyl 3-aminopiperidine-1-carboxylate
- Benzyl 3-methylpiperidine-1-carboxylate
Comparison: Benzyl 3-mercaptopiperidine-1-carboxylate is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The mercapto group allows for specific interactions with thiol-containing biomolecules, making it particularly useful in studies involving enzyme inhibition and protein modification. In contrast, the hydroxyl, amino, and methyl derivatives may exhibit different reactivity and biological properties, highlighting the importance of the mercapto group in the compound’s functionality .
Properties
IUPAC Name |
benzyl 3-sulfanylpiperidine-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2S/c15-13(14-8-4-7-12(17)9-14)16-10-11-5-2-1-3-6-11/h1-3,5-6,12,17H,4,7-10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDDDTVMTGGEFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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